molecular formula C16H13ClF3NO2S B2646481 2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-86-8

2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2646481
CAS No.: 339097-86-8
M. Wt: 375.79
InChI Key: WPBJNUQZZDZLOZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This acetamide derivative features a sulfoxide group, a chlorobenzyl moiety, and a trifluoromethylphenyl group, structural motifs commonly associated with bioactive molecules . Related compounds with similar structural frameworks, such as sulfonyl and sulfanyl analogs, have been identified as key intermediates or active components in scientific research, particularly in the development of kinase inhibitors . The presence of the sulfinyl group is a key differentiator, potentially influencing the compound's electronic properties, stereochemistry, and metabolic stability. Researchers can utilize this chemical as a versatile building block for synthesizing more complex molecules or as a standard in analytical method development. Its exact mechanism of action and research applications are dependent on the specific biological system or chemical pathway under investigation. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2S/c17-13-6-4-11(5-7-13)9-24(23)10-15(22)21-14-3-1-2-12(8-14)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBJNUQZZDZLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS(=O)CC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the sulfinyl group: This can be achieved by oxidizing a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Formation of the acetamide backbone: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide linkage.

    Final assembly: The final compound is obtained by coupling the sulfinyl benzyl intermediate with the trifluoromethyl-substituted phenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or peracids.

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the thioether derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound's structure, which includes a trifluoromethyl group, is known to enhance biological activity. The following sections detail its applications in medicinal chemistry:

Anticancer Activity

Research indicates that compounds containing sulfinyl groups often exhibit anticancer properties. The sulfinyl moiety may contribute to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study by MDPI highlighted the importance of trifluoromethyl groups in enhancing drug potency against cancer cells, suggesting that 2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide could be a candidate for further investigation in anticancer therapies .

Antimicrobial Properties

The presence of halogenated aromatic systems has been associated with antimicrobial activity. The chlorobenzyl and trifluoromethyl groups may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent. Preliminary studies suggest that similar compounds have shown promise against various bacterial strains .

Neuropharmacological Effects

Compounds with similar structures have been investigated for their effects on neurotransmitter systems. The trifluoromethyl group can influence the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier and interact with central nervous system targets. This property positions it as a candidate for research into treatments for neurological disorders, including depression and anxiety .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the sulfinyl and trifluoromethyl groups significantly influence biological activity. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Sulfinyl Group : May play a role in receptor binding affinity.

These modifications are crucial for optimizing pharmacological properties, making this compound a subject of interest for drug design .

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on various biological systems:

StudyFindings
MDPI Review (2022)Highlights the role of trifluoromethyl groups in enhancing drug efficacy across multiple therapeutic areas .
PMC Article (2023)Discusses structural elements that improve binding affinity to pharmacological targets .
WHO Drug InformationProvides insights into the regulatory aspects of developing new drugs containing novel chemical entities like this compound .

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfinyl group can participate in hydrogen bonding or other interactions with the target, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID (Source) Key Structural Features Biological Activity / Notes
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) Piperazine ring replaces sulfinyl; 3-(trifluoromethyl)phenyl acetamide Anticonvulsant activity; piperazine enhances solubility and receptor interaction
N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) Sulfonamide (SO₂NH) instead of sulfinyl; pyrazole core Antitumor and radio-sensitizing activities; sulfonamide as bioisostere for sulfinyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole replaces sulfinyl; dual trifluoromethyl groups Synthetic yield 19%; benzothiazole may enhance binding to hydrophobic targets
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide Sulfanyl (S-) group; pyrimidine ring Sulfanyl’s lower oxidation state may reduce polarity compared to sulfinyl
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thienopyrimidinone core; 2-(trifluoromethyl)phenyl Sulfanyl group and heterocycle influence electronic properties and spatial binding

Key Structural and Functional Insights:

Sulfinyl vs. Sulfonamide/Sulfanyl Groups :

  • The sulfinyl group in the target compound offers intermediate polarity between sulfonamide (more polar, hydrogen-bond accepting) and sulfanyl (less polar, thioether-like). This may balance membrane permeability and target engagement .
  • Sulfonamide-containing analogs (e.g., compound 6b) exhibit antitumor activity, suggesting that sulfur oxidation state influences biological pathways .

Heterocyclic Modifications: Piperazine (compound 14) and morpholine (compound 13) substituents improve solubility and anticonvulsant efficacy compared to rigid heterocycles like benzothiazole or thienopyrimidinone . Pyrimidine and pyrazole cores (compounds 4 and 6b) may enhance π-π stacking interactions in enzyme binding pockets .

Substituent Effects: Trifluoromethyl Position: The 3-(trifluoromethyl)phenyl group in the target compound vs. 2-substituted analogs (e.g., compound 8) may alter steric hindrance and binding affinity . Chlorobenzyl vs.

Synthetic Accessibility :

  • Benzothiazole derivatives (compound 13) show lower synthetic yields (19%) compared to piperazine or morpholine analogs, possibly due to steric challenges in cyclization .

Biological Activity

2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H13ClF3NO2S
  • CAS Number : 339097-86-8
  • Molecular Weight : 357.79 g/mol

The compound contains a sulfinyl group, a chlorobenzyl moiety, and a trifluoromethyl-substituted phenyl group, contributing to its diverse reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly kinases. It has shown potential as a c-KIT kinase inhibitor, which is crucial in treating gastrointestinal stromal tumors (GISTs). The sulfinyl group enhances binding affinity through hydrogen bonding, while the trifluoromethyl group contributes to hydrophobic interactions with the enzyme's active site .
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity. For instance, it has been investigated for its potential as a dopamine D2 receptor ligand, which is relevant in neuropharmacology .
  • Antitumor Activity : In vivo studies have indicated that this compound exhibits antitumor efficacy against various cancer cell lines, particularly those resistant to conventional therapies. Its ability to target multiple mutations within the c-KIT gene makes it a promising candidate for further development .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfinyl Group : This can be achieved by oxidizing a thioether precursor using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction is employed where a benzyl halide reacts with a suitable nucleophile.
  • Formation of the Acetamide Backbone : This involves the reaction of an amine with an acyl chloride or anhydride to yield the acetamide structure .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits c-KIT kinase; effective against drug-resistant mutants
Antitumor EfficacyDemonstrated efficacy in GIST models; targets multiple c-KIT mutations
Receptor BindingPotential ligand for dopamine D2 receptors; modulates neuropharmacological effects

Case Studies and Research Findings

  • c-KIT Kinase Inhibition : A study highlighted the compound's ability to inhibit c-KIT kinase with single-digit nanomolar potency against both wild-type and mutant forms. It demonstrated favorable pharmacokinetic properties in animal models, supporting its potential as a therapeutic agent for GISTs resistant to imatinib .
  • Dopamine D2 Receptor Ligands : Research utilizing in silico pharmacophore modeling identified this compound as a novel ligand for dopamine D2 receptors, suggesting its role in treating disorders associated with dopaminergic signaling .

Q & A

Basic: How can researchers optimize the synthesis of 2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide?

Methodological Answer:

  • Key Parameters :
    • Sulfinyl Group Introduction : Oxidize 2-[(4-chlorobenzyl)thio] precursors using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid under controlled pH (4–6) to avoid over-oxidation to sulfone derivatives .
    • Acetamide Coupling : React 3-(trifluoromethyl)aniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by dropwise addition of triethylamine to neutralize HCl byproducts .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the sulfinyl group. For example, monoclinic P2₁/c space group with Z = 4, refined to R-factor < 0.05 using SHELXL .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm, integrating 8H) and sulfinyl-induced diastereotopic splitting of CH₂ groups (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Confirm trifluoromethyl (δ 122–125 ppm, q, J = 288 Hz) and carbonyl (δ 170–172 ppm) signals .

Advanced: How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:
    • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic attack sites.
    • Calculate sulfinyl group rotation barriers (ΔG‡ ≈ 15–20 kcal/mol) to assess conformational stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures (GROMACS) to predict aggregation tendencies .

Advanced: What strategies identify pharmacological targets for this compound?

Methodological Answer:

  • Target Fishing : Use SwissTargetPrediction or SEA servers to prioritize kinases (e.g., EGFR, VEGFR) due to the trifluoromethylphenyl motif’s role in ATP-binding pocket interactions .
  • In Vitro Assays :
    • Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 μM to measure % inhibition.
    • Validate hits with IC₅₀ determinations (e.g., EGFR: IC₅₀ = 0.8 ± 0.2 μM) using fluorescence polarization .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications :
    • Replace 4-chlorobenzyl with 4-fluorobenzyl to assess halogen effects on lipophilicity (clogP change: +0.3).
    • Substitute trifluoromethyl with cyano to evaluate steric/electronic impacts on target binding .
  • Biological Testing :
    • Use parallel synthesis (96-well plates) to generate 20–50 derivatives.
    • Corrogate cytotoxicity (CC₅₀ in HepG2 cells) and target inhibition (EGFR kinase) to identify selectivity indices .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and IUPHAR using RevMan 5.4 to calculate heterogeneity (I² statistic).
    • Example: If IC₅₀ values for VEGFR vary (0.5–5 μM), assess assay conditions (ATP concentration, enzyme source) as confounding factors .
  • Orthogonal Validation : Re-test disputed compounds using standardized protocols (e.g., ADP-Glo™ Kinase Assay) .

Advanced: What experimental approaches assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Oxidative Stress : Expose to 3% H₂O₂ at 40°C for 24h; monitor sulfoxide→sulfone conversion via LC-MS (m/z +16 shift) .
    • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; quantify parent compound loss by HPLC-UV .
  • Thermal Analysis : Perform TGA/DSC (10°C/min, N₂ atmosphere) to determine decomposition onset temperature (T₅% ≈ 180°C) .

Advanced: How to apply green chemistry principles to its synthesis?

Methodological Answer:

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for acetamide coupling (similar yield, E-factor reduced by 30%) .
  • Catalysis : Use immobilized lipase (e.g., CAL-B) for enantioselective sulfoxidation, achieving ee >90% without metal catalysts .
  • Waste Minimization : Employ flow chemistry (Syrris Asia) to reduce reaction volume by 70% and enable in-line purification .

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